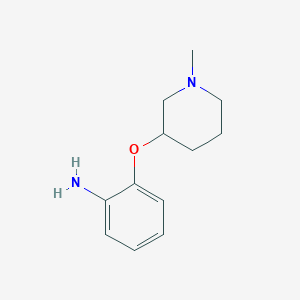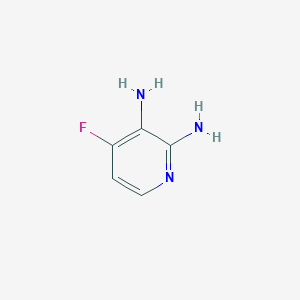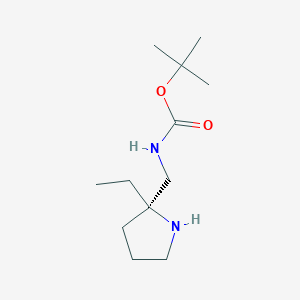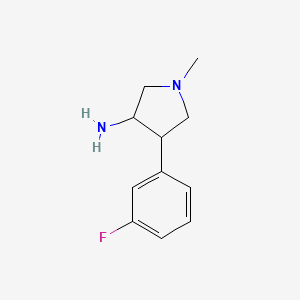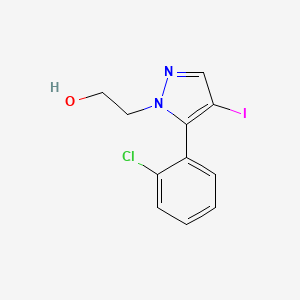
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol ist eine chemische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfringige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung enthält eine Chlorphenylgruppe und ein Jodatom, das an den Pyrazolring gebunden ist, sowie eine Ethanolgruppe. Das Vorhandensein dieser funktionellen Gruppen verleiht der Verbindung einzigartige chemische und physikalische Eigenschaften, die sie in verschiedenen wissenschaftlichen Bereichen interessant machen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beginnt mit der Herstellung des Pyrazolrings, gefolgt von der Einführung der Chlorphenyl- und Jodsubstituenten. Der letzte Schritt beinhaltet die Addition der Ethanolgruppe.
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung von Chlorphenyl- und Jodgruppen: Die Chlorphenylgruppe kann durch elektrophile aromatische Substitution eingeführt werden, während das Jodatom durch Halogenierungsreaktionen hinzugefügt werden kann.
Addition der Ethanolgruppe: Die Ethanolgruppe kann durch nucleophile Substitutionsreaktionen eingeführt werden, bei denen eine geeignete Abgangsgruppe durch die Ethanoleinheit ersetzt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, Hochdurchsatz-Screening von Reaktionsbedingungen und der Einsatz von Katalysatoren zur Verbesserung der Ausbeute und Selektivität.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and iodine substituents. The final step involves the addition of the ethanol group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Chlorophenyl and Iodine Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the iodine atom can be added through halogenation reactions.
Addition of Ethanol Group: The ethanol group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethanolgruppe kann zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um das Jodatom zu entfernen oder die Chlorphenylgruppe in eine Phenylgruppe umzuwandeln.
Substitution: Das Jodatom kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator können verwendet werden.
Substitution: Nucleophile wie Natriumazid (NaN₃) oder Thioharnstoff können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Bildung von 2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)acetaldehyd oder 2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)essigsäure.
Reduktion: Bildung von 2-(5-(2-Chlorphenyl)-1H-pyrazol-1-yl)ethanol oder 2-(5-phenyl-4-iod-1H-pyrazol-1-yl)ethanol.
Substitution: Bildung von 2-(5-(2-Chlorphenyl)-4-azido-1H-pyrazol-1-yl)ethanol oder 2-(5-(2-Chlorphenyl)-4-thio-1H-pyrazol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen funktionellen Gruppen wird es als möglicher biochemischer Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chlorphenyl- und Jodgruppen können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Ethanolgruppe kann die Löslichkeit der Verbindung verbessern und ihren Transport über Zellmembranen erleichtern. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The chlorophenyl and iodine groups can interact with enzymes or receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(5-Phenyl-4-iod-1H-pyrazol-1-yl)ethanol: Fehlt die Chlorphenylgruppe, was zu unterschiedlichen biologischen Aktivitäten führen kann.
2-(5-(2-Chlorphenyl)-1H-pyrazol-1-yl)ethanol: Fehlt das Jodatom, was sich auf seine Reaktivität und Interaktionen mit molekularen Zielstrukturen auswirken kann.
2-(5-(2-Chlorphenyl)-4-brom-1H-pyrazol-1-yl)ethanol: Ähnliche Struktur, aber mit einem Bromatom anstelle von Jod, was seine chemischen Eigenschaften und Reaktivität beeinflussen kann.
Einzigartigkeit
Das Vorhandensein sowohl der Chlorphenyl- als auch der Jodgruppen in 2-(5-(2-Chlorphenyl)-4-iod-1H-pyrazol-1-yl)ethanol verleiht ihm eine einzigartige chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C11H10ClIN2O |
|---|---|
Molekulargewicht |
348.57 g/mol |
IUPAC-Name |
2-[5-(2-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChI-Schlüssel |
JPHPURJKOQVDPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




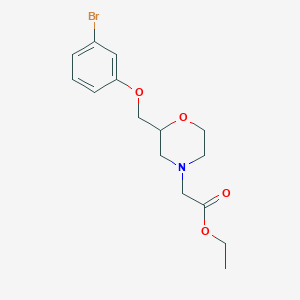
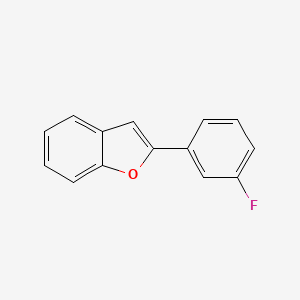
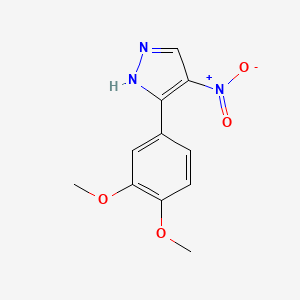
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
